molecular formula C14H32O8S B14283000 Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol CAS No. 138680-96-3

Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol

Cat. No.: B14283000
CAS No.: 138680-96-3
M. Wt: 360.47 g/mol
InChI Key: USZFNUHKYGYMBZ-UHFFFAOYSA-N
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Description

Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol is a complex organic compound that combines the properties of methanesulfonic acid and a polyether alcohol. This compound is known for its unique chemical structure, which includes a sulfonic acid group and multiple ether linkages. It is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol typically involves the reaction of methanesulfonic acid with 2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methanesulfonic acid and the polyether alcohol, with the reaction often catalyzed by an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The ether linkages in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted ethers. These products are often used in further chemical synthesis or as intermediates in industrial processes.

Scientific Research Applications

Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, affecting their function. The polyether chain can also interact with lipid membranes, influencing the compound’s distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the polyether chain.

    2-[2-(2-methoxyethoxy)ethoxy]ethanol: A related polyether alcohol with a methoxy group instead of a pentoxy group.

    Triethylene glycol monomethyl ether: Another polyether alcohol with similar ether linkages but different end groups.

Uniqueness

Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol is unique due to its combination of a strong acid group and a flexible polyether chain. This combination imparts unique solubility, reactivity, and interaction properties, making it valuable in various applications where other compounds may not be as effective.

Properties

CAS No.

138680-96-3

Molecular Formula

C14H32O8S

Molecular Weight

360.47 g/mol

IUPAC Name

methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H28O5.CH4O3S/c1-2-3-4-6-15-8-10-17-12-13-18-11-9-16-7-5-14;1-5(2,3)4/h14H,2-13H2,1H3;1H3,(H,2,3,4)

InChI Key

USZFNUHKYGYMBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCCOCCOCCO.CS(=O)(=O)O

Origin of Product

United States

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